(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methylthio group, and a benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl bromide, 4-(methylthio)benzaldehyde, and thiazolo[3,2-b][1,2,4]triazine derivatives. The key steps in the synthesis may include:
Nucleophilic Substitution: Reacting 4-fluorobenzyl bromide with a suitable nucleophile to introduce the fluorobenzyl group.
Aldol Condensation: Condensing 4-(methylthio)benzaldehyde with a thiazolo[3,2-b][1,2,4]triazine derivative to form the benzylidene moiety.
Cyclization: Forming the thiazolo[3,2-b][1,2,4]triazine ring system through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-fluorobenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 6-(4-chlorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 6-(4-bromobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to the presence of both the fluorobenzyl and methylthio groups, which can impart distinct chemical and biological properties. These functional groups may influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2E)-6-[(4-fluorophenyl)methyl]-2-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S2/c1-27-15-8-4-13(5-9-15)11-17-19(26)24-20(28-17)22-18(25)16(23-24)10-12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFPPPWHEUFPKP-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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